![molecular formula C11H8N2S3 B2929583 2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol CAS No. 732292-19-2](/img/structure/B2929583.png)
2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol” is a heterocyclic compound . It belongs to a class of compounds known as thiophenes, which are five-membered rings containing a sulfur atom . This compound and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a thiophene ring attached to a thieno[2,3-d]pyrimidine ring . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol serves as a precursor in the synthesis of complex heterocyclic compounds. Its unique structure has facilitated the development of novel synthetic methodologies and intermediates for further chemical transformations. For instance, a study demonstrated the utility of related thiophene and thienopyrimidine derivatives in the synthesis of substituted 3-aminothiophene-2-carbonitriles, leading to trisubstituted thieno[3,2-d]pyrimidines through a conjugate addition process (W. Ren, Kambhampati V. B. Rao, R. Klein, 1986). This highlights the compound's role in generating biologically active molecules through innovative synthetic routes.
Biological Activities
Thienopyrimidine derivatives, closely related to this compound, have been explored for their potential biological activities. Research has identified these compounds as candidates for antimicrobial and anti-inflammatory agents. For example, derivatives synthesized from related structures exhibited significant antibacterial and antifungal properties, underscoring their potential as novel antimicrobial agents (N. Patel, Minesh D. Patel, 2017). Another study focused on the synthesis and evaluation of thienopyrimidine derivatives for their antimicrobial and anti-inflammatory activities, further validating the therapeutic potential of compounds within this class (M. Tolba, A. K. Kamal El‐Dean, Mostafa Ahmed, R. Hassanien, 2018).
Material Science and Optoelectronics
The structural and electronic properties of thienopyrimidine derivatives also make them interesting candidates for material science applications, particularly in the field of nonlinear optics (NLO). A comparative study between density functional theory (DFT) and experimental approaches on thiopyrimidine derivatives revealed their promising applications in NLO and optoelectronic devices. This work suggests that such compounds could be used to develop new materials with considerable NLO character, suitable for high-tech applications (A. Hussain et al., 2020).
Direcciones Futuras
The future directions for “2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol” could involve further exploration of its therapeutic properties and potential applications in medicinal chemistry and material science . Additionally, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propiedades
IUPAC Name |
2-methyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S3/c1-6-12-10(14)9-7(5-16-11(9)13-6)8-3-2-4-15-8/h2-5H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHAWENUDTUMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC=CS3)C(=S)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[cyclopropyl(methyl)amino]ethyl}-2,4-difluoro-N-methylpyridine-3-carboxamide](/img/structure/B2929500.png)
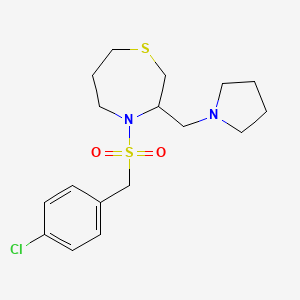
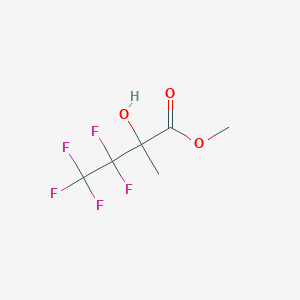
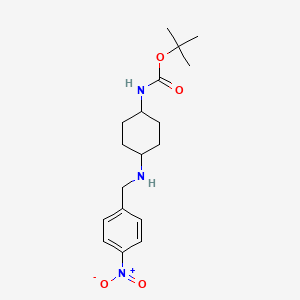
![Morpholino(2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl)methanone](/img/structure/B2929504.png)
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)thiophene-2-carboxamide](/img/structure/B2929507.png)
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2929509.png)

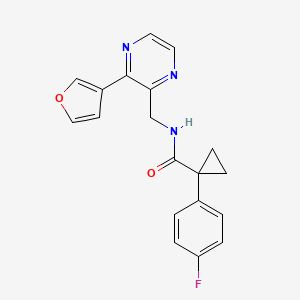
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2929513.png)


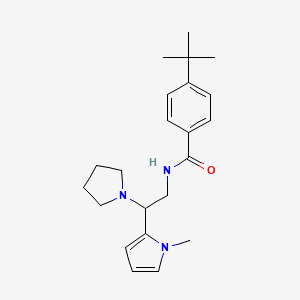
![1-[(4-Bromophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2929520.png)
